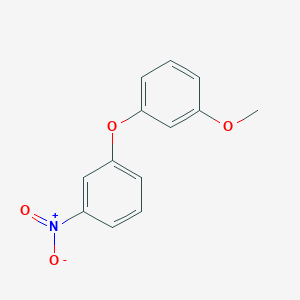
1-Methoxy-3-(3-nitrophenoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-3-(3-nitrophenoxy)benzene is an organic compound with the molecular formula C13H11NO4 It is a derivative of benzene, featuring both methoxy and nitrophenoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-3-(3-nitrophenoxy)benzene typically involves the nitration of anisole (methoxybenzene) followed by etherification. The nitration process introduces a nitro group to the benzene ring, and the subsequent etherification attaches the nitrophenoxy group to the methoxybenzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, followed by a base-catalyzed etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methoxy-3-(3-nitrophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy and nitrophenoxy groups can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Methoxy-3-(3-nitrophenoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Methoxy-3-(3-nitrophenoxy)benzene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methoxy-3-(4-nitrophenoxy)benzene: Similar structure but with the nitro group in a different position.
3-Methoxy-4-nitroanisole: Another nitroanisole derivative with different substitution patterns.
1-Methoxy-2-nitrobenzene: A simpler nitroanisole with only one nitro group.
Uniqueness
1-Methoxy-3-(3-nitrophenoxy)benzene is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The combination of methoxy and nitrophenoxy groups provides a distinct set of properties that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
107622-64-0 |
|---|---|
Formule moléculaire |
C13H11NO4 |
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
1-(3-methoxyphenoxy)-3-nitrobenzene |
InChI |
InChI=1S/C13H11NO4/c1-17-11-5-3-7-13(9-11)18-12-6-2-4-10(8-12)14(15)16/h2-9H,1H3 |
Clé InChI |
DKXZWBNDCWTCGH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC=C1)OC2=CC=CC(=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one](/img/structure/B13922966.png)
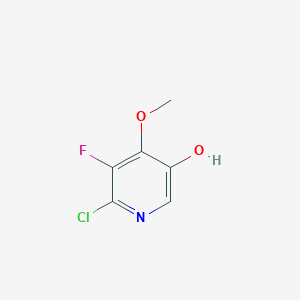
![N-([1,1'-biphenyl]-3-yl)-9,9-diphenyl-9H-fluoren-1-amine](/img/structure/B13922977.png)
![N-(4-Isopropylphenyl)dibenzo[b,d]furan-4-amine](/img/structure/B13922984.png)
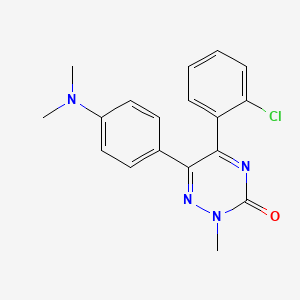
![Ethyl 6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13922992.png)
![6-Bromo-2-(methoxymethyl)imidazo[1,2-a]pyridine](/img/structure/B13922994.png)
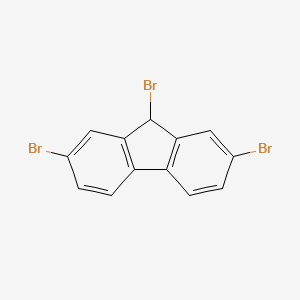
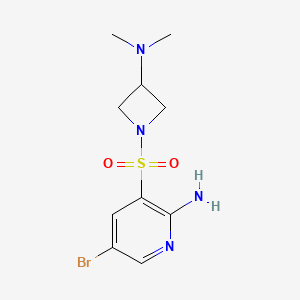
![4,6-Dichloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13923008.png)
![3-Pyridinecarboxylic acid, 6-[(2-amino-2-methylpropyl)amino]-, methyl ester](/img/structure/B13923011.png)


